Pentadecylbenzene-d36

Quantitative Mass Spectrometry Isotope Dilution Internal Standard

1-Phenylpentadecane-D36 (CAS 352431-31-3), also known as Pentadecylbenzene-d36 or n-Pentadecylbenzene-d36, is a fully deuterated alkylbenzene compound. It serves as a stable isotope-labeled analog of 1-Phenylpentadecane (CAS 2131-18-2), with all 36 hydrogen atoms replaced by deuterium.

Molecular Formula C21H36
Molecular Weight 324.7 g/mol
Cat. No. B1472687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecylbenzene-d36
Molecular FormulaC21H36
Molecular Weight324.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C21H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D,15D2,16D,17D,18D2,19D,20D
InChIKeyJIRNEODMTPGRGV-VJJJTHCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpentadecane-D36: Procurement Guide for the Fully Deuterated Alkylbenzene Analytical Standard


1-Phenylpentadecane-D36 (CAS 352431-31-3), also known as Pentadecylbenzene-d36 or n-Pentadecylbenzene-d36, is a fully deuterated alkylbenzene compound. It serves as a stable isotope-labeled analog of 1-Phenylpentadecane (CAS 2131-18-2), with all 36 hydrogen atoms replaced by deuterium . The compound is primarily employed as an internal standard for quantitative analysis via NMR, GC-MS, or LC-MS, offering a molecular weight of 324.74 g/mol and a typical isotopic enrichment of ≥98 atom % D . Its physicochemical properties closely mimic the non-deuterated parent, ensuring reliable performance in trace analytical workflows [1].

Why Non-Deuterated 1-Phenylpentadecane Cannot Substitute for 1-Phenylpentadecane-D36 in Quantitative MS Workflows


Generic substitution of 1-Phenylpentadecane-D36 with its non-deuterated analog (1-Phenylpentadecane) fails critically in quantitative mass spectrometry (MS) applications due to the requirement for a distinct mass difference between the analyte and internal standard. While the non-deuterated compound shares identical chemical and chromatographic behavior, it lacks the +36.23 Da mass shift provided by full deuteration [1]. In complex matrices, such as environmental or biological samples, the non-deuterated form cannot be distinguished from the endogenous analyte, leading to signal overlap and inaccurate quantification. Deuterated internal standards are the gold standard for isotope dilution mass spectrometry because they co-elute perfectly with the target analyte yet are resolved in the mass spectrometer, enabling precise correction for matrix effects, ion suppression, and recovery losses [2].

Quantitative Differentiation Evidence: 1-Phenylpentadecane-D36 vs. Non-Deuterated Analogs and In-Class Alternatives


Mass Spectrometric Differentiation: +36.23 Da Mass Shift Enables Unambiguous Analyte Quantification

1-Phenylpentadecane-D36 exhibits a monoisotopic molecular weight of 324.74 g/mol due to full deuteration (C6D5(CD2)14CD3), representing a +36.23 Da increase over the non-deuterated 1-Phenylpentadecane (288.51 g/mol) . This substantial mass difference is essential for GC-MS and LC-MS workflows, as it places the internal standard signal well outside the isotopic envelope of the natural-abundance analyte, ensuring no cross-signal interference during selected ion monitoring (SIM) or multiple reaction monitoring (MRM) [1].

Quantitative Mass Spectrometry Isotope Dilution Internal Standard

Isotopic Enrichment: ≥98 atom % D Ensures Quantitative Accuracy and Minimal Signal Overlap

1-Phenylpentadecane-D36 is supplied with a guaranteed isotopic enrichment of ≥98 atom % D . This high enrichment level minimizes the residual unlabeled (H-containing) fraction, which is critical for maintaining low limits of detection (LOD) and preventing elevated baselines in trace analysis. In contrast, alternative non-deuterated internal standards or surrogate compounds (e.g., structurally similar but non-isotopic analogs) exhibit different chromatographic retention times, leading to variable matrix effects and reduced precision .

Stable Isotope Labeling Quantitative Accuracy Isotopic Purity

Density Increase: +12.7% Higher Density vs. Non-Deuterated Analog Impacts Gravimetric Preparation

The density of 1-Phenylpentadecane-D36 is reported as 0.964 g/cm³, compared to 0.855 g/cm³ for the non-deuterated 1-Phenylpentadecane at 20 °C . This 0.109 g/cm³ increase (12.7%) is a direct consequence of the higher mass of deuterium and must be accounted for when preparing gravimetric standard solutions. Failure to apply this correction can introduce systematic volumetric errors when using the deuterated standard to quantify the non-deuterated analyte.

Physical Properties Solution Preparation Gravimetric Analysis

Chemical Purity: ≥97% Purity Ensures Minimal Interference in Trace Analysis

1-Phenylpentadecane-D36 is supplied with a guaranteed chemical purity of ≥97% . While the non-deuterated 1-Phenylpentadecane is available in higher purity grades (e.g., ≥99.5% (GC) analytical standard), the deuterated compound's purity is optimized for its role as an internal standard, where trace impurities are effectively 'invisible' in the MS signal of the target analyte due to the mass difference [1]. The primary quality metric for deuterated internal standards is isotopic enrichment, which for this compound is ≥98 atom % D.

Chemical Purity Analytical Reliability Trace Analysis

Stability Profile: ≥3-Year Shelf Life Under Recommended Storage Conditions

1-Phenylpentadecane-D36 is stable for at least three years when stored at room temperature under recommended conditions, after which re-analysis for chemical purity is advised . This stability profile is consistent with other fully deuterated alkylbenzenes used as long-term internal standards in environmental monitoring programs. The non-deuterated 1-Phenylpentadecane is also stable under similar conditions, but its shelf life as an analytical standard is typically specified by the vendor and may be limited by oxidation or other degradation pathways that are monitored differently.

Long-Term Stability Shelf Life Procurement Planning

Analytical Performance: Deuterated Internal Standards Improve Precision by Correcting Matrix Effects

As a fully deuterated analog, 1-Phenylpentadecane-D36 co-elutes with the target analyte 1-Phenylpentadecane in both GC and LC separations, experiencing identical matrix-induced ion suppression or enhancement. This allows for real-time correction of recovery and instrument variability, significantly improving quantitative precision compared to non-isotopic internal standards [1]. Studies on stable-isotopically-labeled internal standards have demonstrated that increasing the degree of deuteration generally enhances the spectral differentiation, though minor differences in absorption spectra may be observed in the 125–240 nm range .

Method Precision Matrix Effect Correction Isotope Dilution MS

Optimal Application Scenarios for 1-Phenylpentadecane-D36 Based on Verified Differentiation


Environmental Fate and Monitoring of Alkylbenzenes in Sediment and Water

1-Phenylpentadecane-D36 serves as an ideal internal standard for quantifying 1-Phenylpentadecane in environmental samples (sediment, water, soil) using GC-MS. Its +36.23 Da mass shift ensures unambiguous detection, while its ≥98 atom % D enrichment minimizes background interference. This enables accurate trace-level quantification (ppb-ppt) required for EPA and ISO environmental monitoring protocols .

Metabolic Tracing and Biomarker Discovery in Biological Matrices

In metabolomics and lipidomics studies, 1-Phenylpentadecane-D36 is used as a stable isotope-labeled internal standard for the quantification of 1-Phenylpentadecane in biological fluids (plasma, urine) and tissues. Its near-identical chromatographic behavior to the endogenous analyte corrects for complex matrix effects (e.g., phospholipid-induced ion suppression), enabling precise and reproducible measurements essential for biomarker validation [1].

Method Development and Validation for GC-MS and LC-MS Assays

1-Phenylpentadecane-D36 is a critical component in the development and validation of quantitative bioanalytical and environmental methods. Its ≥98 atom % D isotopic purity and ≥97% chemical purity provide a reliable foundation for establishing calibration curves, assessing recovery efficiency, and determining limits of detection (LOD) and quantification (LOQ). The well-characterized stability profile (≥3 years) supports long-term method validation studies .

Petroleum Geochemistry and Source Rock Analysis

In petroleum geochemistry, 1-Phenylpentadecane-D36 can be employed as an internal standard for the quantification of alkylbenzenes in crude oil and source rock extracts. The precise mass difference allows for accurate determination of these aromatic hydrocarbons, which are key indicators of thermal maturity and organic matter type. The compound's compatibility with standard GC-MS protocols streamlines integration into existing geochemical workflows [2].

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